3-(3-Fluorophenyl)pyridine-2,6-diamine
Description
Properties
IUPAC Name |
3-(3-fluorophenyl)pyridine-2,6-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3/c12-8-3-1-2-7(6-8)9-4-5-10(13)15-11(9)14/h1-6H,(H4,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCFWFCGWYDPKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(N=C(C=C2)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation and Coupling
This method involves coupling 3-bromo-pyridine-2,6-diamine with 3-fluorophenylboronic acid using a palladium catalyst. The bromo precursor is synthesized via nitration and reduction of 2,6-diaminopyridine, followed by bromination at position 3. The Suzuki reaction proceeds in a mixture of dioxane and water, with Na₂CO₃ as the base and Pd(PPh₃)₄ as the catalyst.
Challenges and Solutions
The amino groups at positions 2 and 6 may deactivate the palladium catalyst. To mitigate this, protective acetyl groups are introduced before bromination, followed by deprotection post-coupling. This approach mirrors methodologies used for 2-N-(3-Fluorophenyl)pyridine-2,6-diamine, yielding 70–85% in analogous systems.
Table 2: Suzuki Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Na₂CO₃ |
| Solvent | Dioxane/H₂O (4:1) |
| Temperature | 80°C |
| Yield (Analogous) | 70–85% |
Condensation with Fluorophenyl Electrophiles
Nucleophilic Aromatic Substitution
Pyridine-2,6-diamine reacts with 1-fluoro-3-iodobenzene in the presence of CuI and L-proline as a ligand in DMSO at 120°C. The reaction exploits the electron-deficient nature of the pyridine ring, facilitating nucleophilic displacement of iodine by the aryl group.
Regioselectivity and Byproducts
Competing amination at position 3 is suppressed by using excess 3-fluorophenyl iodide. The method, adapted from fluorinated triazine syntheses, achieves 65–75% yield after purification via column chromatography.
Table 3: Condensation Reaction Conditions
Halex Reaction and Ammonia Cyclization
Halogen Exchange Strategy
A modified Halex reaction substitutes chlorine at position 3 of 3-chloro-pyridine-2,6-diamine with a 3-fluorophenyl group using KF/CsF (6:1) and a phase transfer catalyst (e.g., tetrabutylammonium bromide) in DMF. The reaction proceeds at 150°C for 24 h, followed by ammonia treatment to reintroduce amino groups if displaced.
Limitations
The method, derived from 2,3-difluoropyridine syntheses, faces challenges due to competing dehalogenation and low regioselectivity, resulting in yields below 50%.
Diethyl Oxalate-Mediated Cyclization
Ring-Closing Mechanism
Inspired by Ambeed’s synthesis of trifluoromethylpyridine derivatives, diethyl oxalate facilitates cyclization of a diketone intermediate. A precursor containing 3-fluorophenyl and amino groups is heated with diethyl oxalate in refluxing ethanol, forming the pyridine ring via dehydrative cyclization.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)pyridine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated or acylated pyridine derivatives.
Scientific Research Applications
3-(3-Fluorophenyl)pyridine-2,6-diamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory or anticancer agents.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings with enhanced chemical resistance and thermal stability.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme interactions and receptor binding mechanisms.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals with specific functional properties.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)pyridine-2,6-diamine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards specific biological targets. The amino groups facilitate hydrogen bonding and electrostatic interactions, contributing to the compound’s overall biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 3-(3-Fluorophenyl)pyridine-2,6-diamine, highlighting differences in substituents, molecular properties, and applications:
Key Comparative Insights :
Substituent Effects on Reactivity: Fluorine vs. Azo vs. Fluorophenyl Groups: Phenazopyridine’s azo group (–N=N–) introduces conjugation, increasing solubility but reducing metabolic stability compared to the fluorophenyl group .
Electronic and Pharmacological Profiles: Electron-Withdrawing Groups: The 3,5-difluoro substitution in 3,5-Difluoropyridine-2,6-diamine amplifies electron-withdrawing effects, altering redox potentials and making it suitable for materials chemistry . Nitro Substituents: The 5-nitro derivative in GSK3 inhibitors exhibits enhanced kinase inhibition due to nitro’s strong electron-withdrawing and hydrogen-bonding capabilities .
Biological Activity :
- Fluorophenyl Derivatives : Fluorine’s inductive effect enhances membrane permeability, making this compound a promising candidate for CNS-targeted drugs.
- Azo Derivatives : Phenazopyridine’s azo group confers urinary tract analgesia but is associated with oxidative stress risks due to azo bond cleavage .
Synthetic Challenges :
- Halogenated Derivatives : Chloro-fluoro analogs require stringent conditions (e.g., Pd catalysis) for selective coupling, whereas azo derivatives are synthesized via diazotization, which is cost-effective but less selective .
Biological Activity
3-(3-Fluorophenyl)pyridine-2,6-diamine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a pyridine ring substituted with a fluorophenyl group and amino groups, which are critical for its interaction with biological targets. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
Key Features:
- Fluorophenyl Group: Enhances lipophilicity and binding affinity to biological targets.
- Amino Groups: Facilitate hydrogen bonding and interaction with various enzymes and receptors.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In studies assessing its efficacy against various bacterial strains, the compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics. For instance, it showed effective inhibition against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) | Comparison to Standard Antibiotic |
|---|---|---|
| Staphylococcus aureus | 32 | Comparable to ceftriaxone |
| Escherichia coli | 64 | Comparable to ampicillin |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the inhibition of specific signaling pathways associated with cell proliferation.
- Case Study: A study involving MCF-7 cells reported an IC50 value of 25 µM for cell proliferation inhibition, indicating significant potential for further development as an anticancer agent.
The biological effects of this compound are attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The amino groups allow for effective binding to active sites on enzymes, potentially inhibiting their activity.
- Receptor Modulation: The fluorophenyl moiety enhances binding affinity to certain receptors involved in cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that the compound may induce oxidative stress in cancer cells, contributing to its cytotoxic effects.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| 3-(4-Chlorophenyl)pyridine-2,6-diamine | Moderate | Low | Enzyme inhibition |
| 3-(4-Methoxyphenyl)pyridine-2,6-diamine | Low | Moderate | Receptor modulation |
| This compound | High | Significant | Enzyme inhibition & ROS generation |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(3-Fluorophenyl)pyridine-2,6-diamine?
- Methodological Answer : A widely used approach involves palladium-catalyzed cross-coupling reactions. For example, 6-chloro-3-fluoro-N-(4-fluorophenyl)pyridin-2-amine (a structural analog) was synthesized using Pd(OAc)₂, Xantphos as a ligand, and t-BuONa as a base under reflux conditions . Optimization of substituent positions (e.g., fluorine at the 3-position) requires careful selection of aryl halides and amines. Purification often involves column chromatography and crystallization, as seen in protocols for related pyridine-2,6-diamine derivatives .
Q. What are the key physicochemical properties of this compound?
- Methodological Answer : While direct data is limited, analogs like 2,6-difluoropyridin-3-amine (C₅H₄F₂N₂) provide benchmarks: molecular weight ~130.10 g/mol, density ~1.35 g/cm³, and solubility in polar aprotic solvents (e.g., DMSO, DMF) . Fluorine substituents enhance electronegativity, affecting pKa (predicted ~4.2–5.8 for the amine groups) and stability under acidic conditions .
Advanced Research Questions
Q. How does the fluorophenyl substituent influence biological activity in kinase inhibition studies?
- Methodological Answer : The 3-fluorophenyl group enhances binding affinity to kinase active sites via hydrophobic interactions and fluorine’s electron-withdrawing effects. For instance, N-[(1S)-1-(4-fluorophenyl)ethyl]-pyridine-2,6-diamine derivatives exhibit selective inhibition of JAK2 and SRC-family kinases (IC₅₀ < 50 nM), as validated in murine myeloproliferative models . SAR studies suggest that para-fluoro positioning maximizes target engagement, while meta-substitution (as in 3-fluorophenyl) may improve metabolic stability .
Q. What spectroscopic techniques are effective in characterizing pH-dependent stability of this compound?
- Methodological Answer : UV/Vis spectroscopy (250–500 nm range) can monitor protonation/deprotonation of amine groups under varying pH. For example, pyridine-2,6-diamine-based azo dyes show λmax shifts of 20–40 nm between pH 2 and 10 due to tautomeric equilibria . NMR (¹H/¹⁹F) and FTIR (N–H stretching at ~3300 cm⁻¹) further validate structural integrity under acidic/basic conditions .
Q. How can computational modeling predict reactivity and target interactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and Frontier Molecular Orbitals (HOMO/LUMO) to predict electron-rich regions for nucleophilic attacks. Molecular docking (AutoDock Vina) into kinase domains (e.g., JAK2 PDB: 4FVQ) identifies key residues (e.g., Leu855, Glu930) for hydrogen bonding and π-π stacking with the pyridine ring .
Applications in Materials Science
Q. What role does this compound play in luminescent sensor design?
- Methodological Answer : Pyridine-2,6-diamine derivatives serve as ligands in lanthanide-based sensors. For example, N-(2-furylmethylene)pyridine-2,6-diamine forms stable complexes with Lu(III), enabling selective detection via fluorescence quenching (λem = 615 nm) . Fluorophenyl groups enhance solubility in polymeric matrices (e.g., PVC membranes) for ion-selective electrodes .
Data Contradictions and Resolution
Q. How do conflicting reports on the stability of pyridine-2,6-diamine derivatives under oxidative conditions inform experimental design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
